(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-ethoxyphenoxy)acetic acid
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Overview
Description
(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-ethoxyphenoxy)acetic acid is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-ethoxyphenoxy)acetic acid typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the thiazole ring: Starting from a suitable precursor, such as a thioamide, the thiazole ring can be formed through cyclization reactions.
Introduction of the acetylamino group: This can be achieved by acetylation of an amino group on the thiazole ring.
Formation of the ethoxyphenoxy group: This step involves the etherification of a phenol derivative with an ethyl group.
Coupling of the two main fragments: The final step involves coupling the thiazole derivative with the ethoxyphenoxyacetic acid moiety through a suitable linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-ethoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring and the phenoxy group can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation products: Carboxylic acids, sulfoxides.
Reduction products: Alcohols, amines.
Substitution products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound could be used to study enzyme interactions, particularly those involving thiazole-containing substrates. It may also serve as a probe for investigating cellular processes.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. Its structure suggests it could be a candidate for anti-inflammatory or antimicrobial agents.
Industry
In industrial applications, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which (4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-ethoxyphenoxy)acetic acid exerts its effects would depend on its specific application. For example, in a medicinal context, it might inhibit a particular enzyme by binding to its active site, thereby blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(4-{(E)-[2-(amino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-ethoxyphenoxy)acetic acid: Similar structure but lacks the acetyl group.
(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
The presence of the acetylamino group and the ethoxyphenoxy moiety makes (4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-ethoxyphenoxy)acetic acid unique. These functional groups can influence the compound’s reactivity, solubility, and biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C16H16N2O6S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[4-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-ethoxyphenoxy]acetic acid |
InChI |
InChI=1S/C16H16N2O6S/c1-3-23-12-6-10(4-5-11(12)24-8-14(20)21)7-13-15(22)18-16(25-13)17-9(2)19/h4-7H,3,8H2,1-2H3,(H,20,21)(H,17,18,19,22)/b13-7+ |
InChI Key |
SAAIQMDERIFPLG-NTUHNPAUSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N=C(S2)NC(=O)C)OCC(=O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)NC(=O)C)OCC(=O)O |
Origin of Product |
United States |
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